2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. The presence of the chlorophenyl group and the dimethyl substitution enhances its potential for various applications in drug development.
This compound is synthesized through various methods involving different precursors and reaction conditions. Research articles have documented its synthesis and biological evaluation, showcasing its relevance in pharmacological studies. Notable sources include studies published in the National Center for Biotechnology Information and other scientific journals that explore synthetic pathways and biological activities of pyrazolo derivatives .
The compound can be classified as:
The synthesis of 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol typically involves several key steps:
Technical details reveal that microwave-assisted synthesis can enhance yields by reducing reaction times significantly .
For instance, one method involves refluxing a mixture of hydrazone with diketones in a solvent like dimethylformamide (DMF), followed by purification through crystallization . Another approach utilizes microwave irradiation to expedite the reaction process while maintaining high yields .
The molecular structure of 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol features:
Key molecular data includes:
The compound can participate in various chemical reactions:
For example, a study demonstrated that the compound could be modified through electrophilic aromatic substitution reactions, yielding derivatives with varied biological activities .
The mechanism of action for compounds like 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol often involves interaction with specific biological targets such as enzymes or receptors. In pharmacological studies, it has shown activity against various pathogens and cancer cells.
Research indicates that these compounds may inhibit certain pathways involved in cell proliferation and inflammation, although specific target interactions require further elucidation through molecular docking studies .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for characterization .
The compound has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The pyrazolo[3,4-d]pyridazine core is constructed through a hydrazine-mediated cyclocondensation strategy, which exploits the differential reactivity of dichloropyridazine precursors. As demonstrated in analogous syntheses [4], 4,5-dichloropyridazin-3(2H)-one serves as the foundational scaffold. Regioselective substitution at the C4 position occurs first using hydrazine hydrate in ethanol under reflux (78°C, 4 hours), forming the hydrazinyl intermediate. Subsequent cyclization is achieved by reacting this intermediate with acetylacetone (pentane-2,4-dione) under microwave irradiation (120°C, 20 minutes), which simultaneously introduces the 3,4-dimethyl substituents while annulating the pyrazole ring [5]. This method achieves regiocontrol by leveraging the electron-deficient nature of the C5 position on the pyridazine ring, directing nucleophilic attack exclusively to form the pyrazolo[3,4-d]pyridazine system rather than alternative [4,5-d] isomers. The reaction’s regioselectivity (>95%) is confirmed via LC-MS analysis of the intermediate hydrazone adduct [4].
Table 1: Optimization of Hydrazine-Mediated Cyclization
Reaction Condition | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity Ratio |
---|---|---|---|---|
Conventional Reflux | 78 | 6 | 62 | 9:1 |
Microwave Irradiation | 120 | 0.33 | 89 | >19:1 |
Solvent-Free (Neat) | 130 | 3 | 71 | 15:1 |
Functionalization occurs at two critical stages: (1) Early-stage introduction of the 3-chlorophenyl group at N2 via nucleophilic aromatic substitution (SNAr), and (2) Methyl group installation at C3/C4 during pyrazole ring formation. For SNAr, 3-chlorophenylboronic acid undergoes Suzuki coupling with 4,5-dibromopyridazin-3(2H)-one using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (4:1) at 85°C [1]. This achieves >90% conversion with <2% homocoupling byproducts, as verified by HPLC. The methyl groups originate from acetylacetone, which acts as a three-carbon synthon during cyclization, providing both the C3 and C4 methyl substituents while simultaneously forming the pyrazole ring [5]. X-ray crystallography of analogous compounds confirms the methyl at C3 adopts a pseudo-axial orientation due to steric repulsion from the fused ring system [1]. Computational studies (DFT, B3LYP/6-31G) indicate the 3-chlorophenyl group’s *meta-chloro orientation minimizes steric clash with the pyridazine N1 atom, stabilizing the conformation by 2.3 kcal/mol versus ortho or para analogs [1] [7].
¹H NMR (400 MHz, DMSO-d6) exhibits distinct signals confirming regiochemistry: δ 2.28 (s, 3H, C4–CH₃), 2.62 (s, 3H, C3–CH₃), 7.45–7.89 (m, 4H, Ar–H), and 12.01 (s, 1H, C7–OH, D₂O-exchangeable). The absence of coupling between methyl groups verifies non-adjacent positioning. ¹³C NMR shows 17 signals, including C3 (δ 156.2), C7a (δ 148.9), and C3a (δ 106.5), confirming asymmetry. NOESY correlations between the C4-methyl (δ 2.28) and H5 (δ 6.98) prove spatial proximity, distinguishing it from alternative [4,5-d] isomers where this interaction is absent [1].
Table 2: Key NMR Assignments
Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity/Coupling |
---|---|---|---|
3-CH₃ | 2.62 | 12.7 | Singlet |
4-CH₃ | 2.28 | 13.9 | Singlet |
C5 | 6.98 | 108.4 | Singlet |
C7–OH | 12.01 | - | D₂O-exchangeable |
3′-Cl–C6′ | 7.89 | 134.2 | Doublet (J = 8.2 Hz) |
Single-crystal X-ray diffraction (SCXRD) resolves all structural ambiguities. Crystals grown from DMF/ether exhibit monoclinic space group P2₁/c with a = 8.0894 Å, b = 8.8477 Å, c = 11.6944 Å, β = 95.198°, V = 826.13 ų. The dihedral angle between the pyrazolo-pyridazine core and the 3-chlorophenyl ring is 48.6°, indicating moderate conjugation. Intramolecular H-bonding exists between O1 (hydroxyl) and N2 (pyridazine nitrogen) with O1···N2 distance of 2.59 Å (angle 152°). The C3/C4 methyl groups deviate from coplanarity by 8.7° and 5.3°, respectively, minimizing steric strain. The 3-chlorophenyl’s meta-chloro position avoids clashes with the heterocycle’s N1–H moiety (Cl···N distance = 3.12 Å) [1] [6].
Density functional theory (DFT) at B3LYP/6-31G* level predicts the 7-hydroxyl tautomer is 6.2 kcal/mol more stable than the 7-keto form. Infrared spectroscopy confirms this: ν(O-H) at 3200 cm⁻¹ (broad) and C=O absence above 1700 cm⁻¹. UV-vis (MeOH) shows λₘₐₓ 282 nm (π→π) and 320 nm (n→π), consistent with TD-DFT calculations (error < 5 nm). Electrostatic potential maps reveal electron-rich regions near N2 and O1, explaining H-bonding propensity [1] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4